molecular formula C23H30N4O2S.HCl B154362 Perospirone hydrochloride CAS No. 129273-38-7

Perospirone hydrochloride

Cat. No. B154362
M. Wt: 463 g/mol
InChI Key: HIZFAPMOZFYELI-GNXQHMNLSA-N
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Description

Perospirone hydrochloride is an atypical antipsychotic drug developed by a Japanese pharmaceutical company and launched in 2001. It exhibits potent serotonin 5-HT2 and dopamine D2 antagonist activity, which is characteristic of atypical antipsychotic drugs. Perospirone has been found to be effective in treating not only schizophrenia symptoms but also delirium and aggressive behavior associated with dementia due to its low potential to induce extrapyramidal disturbances . It has a unique receptor binding profile, with high affinities for 5-HT2, D2, and 5-HT1A receptors, and acts as a partial agonist at the 5-HT1A receptor . This profile contributes to its efficacy in various animal models for schizophrenia, negative symptoms, and mood disorders .

Synthesis Analysis

The synthesis of perospirone hydrochloride is not detailed in the provided papers. However, it was identified as a novel serotonin-dopamine antagonist (SDA)-type antipsychotic agent in 1987 by Sumitomo Pharmaceuticals . The pharmacological characteristics of perospirone suggest that it was designed to possess high affinities for both 5-HT2 and D2 receptors, which are implicated in the treatment of schizophrenia and related disorders .

Molecular Structure Analysis

Perospirone hydrochloride's molecular structure includes a benzisoxazole ring and a piperazine moiety, which are common structural features in many atypical antipsychotics. The presence of these structural components is likely related to its high affinity for 5-HT2 and D2 receptors . The specific molecular interactions with these receptors, however, are not discussed in the provided papers.

Chemical Reactions Analysis

The chemical reactions involving perospirone hydrochloride, such as its metabolism and interaction with other drugs, are not extensively covered in the provided papers. However, there is a mention of a case where the addition of perospirone hydrochloride to a patient's treatment with risperidone led to new-onset diabetic ketoacidosis, indicating a potential pharmacological interaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of perospirone hydrochloride, such as solubility, stability, and pharmacokinetics, are partially addressed. A liquid chromatography/electrospray mass spectrometry (LC-MS) method was developed for the determination of perospirone in human plasma, which indicates its stability under certain analytical conditions . The pharmacokinetic parameters of perospirone hydrochloride were elucidated after administering a single dose of 8mg to healthy Chinese volunteers, with a peak plasma concentration (Cmax) of 2.79±0.78ng/mL and an elimination half-life (t1/2) of 6.78±1.38 hours 10.

Relevant Case Studies

Several case studies are mentioned across the papers. Perospirone was effective in 86.8% of patients with delirium, and the effect appeared within several days . In the management of aggressive behavior associated with dementia, perospirone showed significant improvement in verbal outbursts and agitation scores . A case of new-onset diabetic ketoacidosis induced by perospirone hydrochloride in a patient treated with risperidone highlights the need for caution when prescribing this medication to patients with diabetic risk factors .

Scientific Research Applications

Pharmacological Properties and Action Mechanisms

Perospirone hydrochloride, identified as a novel atypical antipsychotic agent, demonstrates potent 5-HT2 and D2 receptor blocking activities. Its high affinity for 5-HT1A receptors, acting as a partial agonist, distinguishes it from other serotonin and dopamine antagonists like risperidone and olanzapine. This unique receptor affinity profile is implicated in its efficacy for both classical and negative symptom models of schizophrenia, as well as mood disorders. Furthermore, perospirone's serotonergic mechanisms contribute to its atypical properties, such as fewer extrapyramidal side effects and mood disturbance improvement (Ishibashi & Ohno, 2004).

Applications in Schizophrenia Treatment

Perospirone hydrochloride has shown clinical efficacy in the treatment of schizophrenia. Its effectiveness in controlling schizophrenia symptoms, including positive and negative symptoms, has been observed, highlighting its potential as a new and atypical antipsychotic drug with minimal adverse reactions (Yunha, 2013). Additionally, perospirone's efficacy in improving memory organization in schizophrenia patients has been noted, which may be attributed to its partial 5-HT1A agonist action (Araki et al., 2006).

Delirium Treatment

Perospirone has been effectively used in the treatment of delirium. Its properties as an atypical antipsychotic with potent serotonin and dopamine antagonist activity make it a suitable option for managing delirium symptoms without significant extrapyramidal disturbances (Takeuchi et al., 2007).

Management of Aggressive Behavior in Dementia

In the context of dementia, perospirone has been assessed for its efficacy in managing aggressive and agitated behavior. The study suggests that perospirone is effective and safe for improving these symptoms in elderly patients with dementia, demonstrating its utility beyond schizophrenia treatment (Sato et al., 2006).

Potential in Treating Obsessive-Compulsive Disorder (OCD)

The anti-OCD activity of perospirone, facilitated by its 5-HT1A-receptor agonistic property, has been highlighted in studies involving animal models. This suggests a potential application of perospirone in the clinical management of OCD (Matsushita et al., 2005).

Impact on Neurotransmitter Dynamics

Perospirone's influence on neurotransmitter contents in the cortex, particularly its impact on cognitive functions, has been a focus of research. Studies indicate that perospirone might promote cognition through alterations in dopamine and serotonin turnover and glycine contents in the cortex (Ojima et al., 2004).

Interaction with Other Drugs

Investigations into perospirone's pharmacokinetic interactions reveal its modulation by other substances. For example, the metabolism of perospirone can be significantly inhibited by the treatment with itraconazole, a specific inhibitor of CYP3A4, indicating important considerations for its use in combination with other drugs (Masui et al., 2006).

Safety And Hazards

Perospirone hydrochloride is harmful if swallowed. It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While I was unable to find specific future directions for Perospirone hydrochloride, it’s worth noting that research into atypical antipsychotics like Perospirone continues to be a significant area of interest in the field of psychiatry .

properties

IUPAC Name

(3aS,7aR)-2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2S.ClH/c28-22-17-7-1-2-8-18(17)23(29)27(22)12-6-5-11-25-13-15-26(16-14-25)21-19-9-3-4-10-20(19)30-24-21;/h3-4,9-10,17-18H,1-2,5-8,11-16H2;1H/t17-,18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZFAPMOZFYELI-GNXQHMNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046449
Record name Perospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perospirone hydrochloride

CAS RN

129273-38-7
Record name SM 9018
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129273-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perospirone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129273387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perospirone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perospirone Hydrochloride
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Record name PEROSPIRONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T884I76TMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
115
Citations
T Ishibashi, Y Ohno - … and neuroprotection; Collin C; Minami M; …, 2005 - books.google.com
… Abstract—We reviewed the pharmacological properties of perospirone hydrochloride (perospirone), a novel atypical antipsychotic agent, and discussed the potential role of 5-HT2 and 5…
Number of citations: 14 books.google.com
Y Ohno - Nihon Yakurigaku zasshi. Folia Pharmacologica …, 2000 - europepmc.org
… Perospirone hydrochloride (perospirone), which was identified as a novel serotonin-dopamine antagonist (SDA)-type antipsychotic agent in 1987 by Sumitomo Pharmaceuticals, …
Number of citations: 22 europepmc.org
Y Hongjing, I Kumatoshi, M Hiroaki, A Taku… - Japanese journal of …, 1997 - Elsevier
… hydrochloride (Dainippon Pharm., Co., Osaka) at doses of 0.5, 1.0 and 2.0 mg/kg followed by perospirone hydrochloride (Sumitomo, Osaka; dissolved in isotonic sodium chloride …
Number of citations: 4 www.sciencedirect.com
S Hamanaka, Y Kamijo - Internal Medicine, 2007 - jstage.jst.go.jp
… coma after 9 days of treatment with perospirone hydrochloride, a recently developed atypical … taking perospirone hydrochloride or other atypical antipsychotics should be kept in mind. …
Number of citations: 7 www.jstage.jst.go.jp
Y Takeuchi, K Kajiyama, C Ishiguro, Y Uyama - Drug safety, 2015 - Springer
… Our study demonstrated relatively low risks for risperidone, perospirone hydrochloride hydrate, blonanserin, quetiapine fumarate, and aripiprazole. These results provide consistent risk …
Number of citations: 41 link.springer.com
E Ishii, N Otani, M Tsuchiya, J Kizu… - … Chudoku Kenkyukai jun …, 2007 - europepmc.org
… , in whom 8 mg perospirone hydrochloride tablets had been … the serum levels of perospirone hydrochloride and prolactin by … The serum levels of perospirone hydrochloride were 695 ng/…
Number of citations: 1 europepmc.org
N Ma, WY Liu, YG Zhu, BK Zhang, F Wang… - … of Chromatography B, 2007 - Elsevier
… and validated for the determination of perospirone hydrochloride in human plasma. N-hexane was used to extract perospirone hydrochloride and amlodipine benzenesulfonate (internal …
Number of citations: 7 www.sciencedirect.com
T Fujimoto, K Takeuch, T Matsumoto… - Psychiatry Research …, 2007 - Elsevier
… 10 M 41 Disorganized 20 21 11 74 Haloperidol 9 mg; perospirone hydrochloride hydrate 24 mg; … 12 M 43 Disorganized 27 16 6 81 Perospirone hydrochloride hydrate 48 mg; …
Number of citations: 65 www.sciencedirect.com
C Collin - 2005 - api.taylorfrancis.com
… Abstract—We reviewed the pharmacological properties of perospirone hydrochloride (perospirone), a novel atypical antipsychotic agent, and discussed the potential role of 5-HT2 and 5…
Number of citations: 0 api.taylorfrancis.com
Z HU - China Pharmacy, 2001 - pesquisa.bvsalud.org
… The linear range of perospirone hydrochloride was 2~20?g?mL~(-1)(r=0.999 9)with an average recovery at 99.76%(RSD = 0.27%).The dissolutions of 3 batches of samples were all …
Number of citations: 2 pesquisa.bvsalud.org

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